![molecular formula C19H18F2N6O B5552330 4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5552330.png)
4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives involves various chemical reactions, starting from basic heterocyclic scaffolds to more complex structures through nucleophilic substitution reactions, reductive aminations, amid hydrosis, and N-alkylation processes. For example, 2-[4-(4-Fluorobenzyl) piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine, a compound related to our target molecule, was synthesized from pyrazolo[1,5-a]pyridine-2-carbaldehyde and 1-piperazinecarboxaldehyde through these steps, highlighting the complexity and versatility of synthetic approaches in this chemical space (Yang Fang-wei, 2013).
Wissenschaftliche Forschungsanwendungen
Molecular Solids and Hydrogen Bonds
4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine is involved in the formation of energetic multi-component molecular solids. Research by Wang et al. (2014) highlights how such compounds form novel crystals with N-containing heterocycles, showing the significance of hydrogen bonds and weak intermolecular interactions like C–H⋯F and C–H⋯O in assembling individual molecules into larger architectures (Wang et al., 2014).
Microwave-assisted Synthesis of Heterocycles
In another study by Shaaban (2008), the compound is used in the microwave-assisted synthesis of fused heterocycles. This process involves the reaction of various amines and diazonium salts to yield pyrazolo, triazolo, and pyrimidine derivatives, showcasing the compound's utility in creating diverse heterocyclic structures (Shaaban, 2008).
Antiviral Activity Against Enteroviruses
Chern et al. (2004) discuss the synthesis of pyrazolo[3,4-d]pyrimidines, indicating their potent antiviral activity, especially against human enteroviruses like coxsackieviruses. The study emphasizes the compound's role in inhibiting enterovirus replication at nanomolar concentrations (Chern et al., 2004).
Anti-Lung Cancer Activity
Hammam et al. (2005) explored the use of a similar compound in the synthesis of benzopyrans with notable anti-lung cancer activity. This research underscores the potential therapeutic applications of such compounds in oncology (Hammam et al., 2005).
Antiviral and Cytotoxic Agents
El-Subbagh et al. (2000) synthesized and evaluated the antiviral and cytotoxic properties of a series of compounds including pyrazolo and pyrimidine derivatives. The study demonstrates the compound's potential as a broad-spectrum antiviral and antitumor agent (El-Subbagh et al., 2000).
Anti-Inflammatory and Analgesic Agents
Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, including derivatives of pyrimidine, showing significant anti-inflammatory and analgesic activities. This highlights the compound's role in the development of new therapeutic agents (Abu‐Hashem et al., 2020).
In Vitro Antiproliferative Activity
Mallesha et al. (2012) synthesized derivatives of pyrido[1,2-a]pyrimidin-4-one, assessing their antiproliferative effects against various human cancer cell lines. This research adds to the understanding of the compound's potential in cancer treatment (Mallesha et al., 2012).
Eigenschaften
IUPAC Name |
(2,4-difluorophenyl)-[4-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N6O/c1-13-4-5-27(24-13)18-11-17(22-12-23-18)25-6-8-26(9-7-25)19(28)15-3-2-14(20)10-16(15)21/h2-5,10-12H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKEMLGFAUNTYPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-difluorophenyl)(4-(6-(3-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.